2,3-dimethoxy-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide
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Overview
Description
2,3-dimethoxy-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by its complex structure, which includes methoxy groups, a pyridazinone ring, and a pyridine ring. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Ring: This could involve the cyclization of a suitable hydrazine derivative with a diketone.
Attachment of the Pyridine Ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the pyridazinone core.
Introduction of the Benzamide Moiety: This could be achieved through an amide coupling reaction, using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy groups or the pyridazinone ring.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.
Substitution: The aromatic rings in the compound could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of strong acids or bases, or catalysts like palladium for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but might include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways or as a potential lead compound in drug discovery.
Medicine: Potential therapeutic applications, depending on its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxybenzamide: Lacks the pyridazinone and pyridine rings.
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide: Lacks the methoxy groups.
2,3-dimethoxy-N-(2-(pyridin-3-yl)ethyl)benzamide: Lacks the pyridazinone ring.
Uniqueness
The unique combination of functional groups in 2,3-dimethoxy-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide might confer distinct biological activities or chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-27-17-7-3-6-15(19(17)28-2)20(26)22-11-12-24-18(25)9-8-16(23-24)14-5-4-10-21-13-14/h3-10,13H,11-12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTUOTQVJGHSDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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